molecular formula C18H27NO6 B5137656 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate

4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate

Cat. No. B5137656
M. Wt: 353.4 g/mol
InChI Key: OSTVNKDNBNOSQQ-UHFFFAOYSA-N
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Description

4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate, also known as IPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate is not fully understood, but it is believed to act as a modulator of the cholinergic system in the brain. 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects
4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has been shown to have various biochemical and physiological effects such as improving cognitive function, reducing oxidative stress, and protecting against neurodegeneration. 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate in lab experiments include its high purity, stability, and ease of synthesis. 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate also has a relatively low toxicity profile, making it a safe chemical to handle in the lab. However, the limitations of using 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate in lab experiments include its high cost and limited availability.

Future Directions

For the study of 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate include further investigation of its therapeutic potential, exploration of its applications in material science and catalysis, and more studies on its safety and toxicity.

Synthesis Methods

4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate can be synthesized through a multi-step process involving the reaction of 4-isopropylphenol with epichlorohydrin, followed by the reaction with morpholine, and finally, the formation of oxalate salt. The purity and yield of 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has been studied extensively for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has shown promising results as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has also been used as a building block in the synthesis of novel materials with unique properties such as fluorescence and conductivity. In catalysis, 4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate has been used as a ligand in various reactions such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation.

properties

IUPAC Name

oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-14(2)15-4-6-16(7-5-15)19-11-3-8-17-9-12-18-13-10-17;3-1(4)2(5)6/h4-7,14H,3,8-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTVNKDNBNOSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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